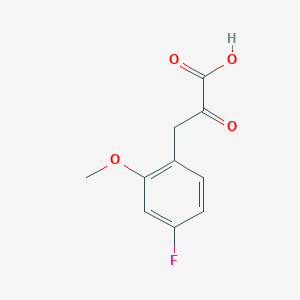

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

Description

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9FO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |

InChI Key |

QYWDZOAQFJAEAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Substituted Phenylpropanoic Acids

One common approach is to start from 3-(2-methoxyphenyl)propanoic acid derivatives and introduce fluorine substituents or directly use fluorinated precursors. For example:

This intermediate can be further oxidized or functionalized to introduce the keto acid moiety at the 2-position.

Fluorination and Methoxylation

- Fluorination of aromatic rings is typically achieved using electrophilic fluorinating agents or by starting from fluorinated aromatic precursors.

- Methoxylation is introduced either by starting from methoxy-substituted benzenes or by methylation of phenolic hydroxyl groups.

Experimental Data and Reaction Conditions Summary

Analytical Characterization

- NMR Spectroscopy: 1H and 13C NMR data confirm aromatic substitution patterns and keto acid functionality. Fluorine substituents cause characteristic shifts and coupling patterns (e.g., 13C signal at ~151 ppm for C-F).

- Mass Spectrometry: Molecular ion peaks consistent with fluorinated methoxyphenyl keto acid molecular weight.

- IR Spectroscopy: Characteristic carbonyl stretches (~1700 cm^-1) for keto acid groups; C-F stretches observed near 1150 cm^-1.

- Elemental Analysis: Confirms fluorine content and overall molecular formula.

Comparative Analysis of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methoxy group can influence the compound’s binding affinity and selectivity. The keto group plays a crucial role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid with analogous compounds:

Biological Activity

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a fluorine atom and a methoxy group. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FO3, with a molecular weight of 198.19 g/mol. The compound consists of a propanoic acid moiety linked to a phenyl ring that is substituted with both a fluorine atom and a methoxy group. These substitutions enhance its lipophilicity and solubility, which are critical for its biological activity.

Research indicates that the compound interacts with various biological pathways, particularly through modulation of peroxisome proliferator-activated receptors (PPARs). PPARs play a crucial role in metabolic regulation, influencing gene expression related to lipid metabolism and inflammation. The presence of the fluorine atom is believed to enhance binding affinity to these receptors, potentially leading to improved therapeutic effects.

Anti-inflammatory Properties

Studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The structural characteristics allow it to effectively bind to enzymes involved in inflammatory pathways, potentially reducing inflammation in various biological systems.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with metabolic disorders. For instance, it has shown promise in inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine synthesis, making it a candidate for further exploration in drug development against conditions like cancer and autoimmune diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-oxopropanoic acid | C10H10O4 | Lacks fluorine; used in similar applications |

| 4-Fluoro-2-methoxybenzoic acid | C8H8F1O3 | Different functional group positioning; used in pharmaceuticals |

| Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | C12H12BrF1O4 | Contains bromine; exhibits different reactivity |

| 4-Fluorophenylacetic acid | C8H8F1O2 | Simpler structure; used in anti-inflammatory research |

The unique combination of the fluorine and methoxy groups in this compound not only enhances its biological activity but also differentiates it from other compounds within the same class.

Case Study 1: PPAR Modulation

In a recent study focusing on the modulation of PPARs, this compound was shown to significantly alter gene expression profiles related to lipid metabolism. The compound's ability to activate PPARγ was linked to improved insulin sensitivity in preclinical models, suggesting its potential as a therapeutic agent for type 2 diabetes.

Case Study 2: Antitumor Activity

Another investigation explored the antitumor activity of this compound against various cancer cell lines. Results indicated that it exhibited cytotoxic effects at sub-micromolar concentrations, particularly against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions using substituted phenyl precursors. For example, fluorinated aromatic ketones can react with oxaloacetic acid derivatives under acidic conditions. Key steps include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.

- Catalysts : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) enhance electrophilic substitution .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical techniques :

- NMR : Confirm substituent positions (e.g., ¹³C NMR for carbonyl groups at δ ~200 ppm; ¹⁹F NMR for fluorine at δ ~-110 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥98% .

- Mass spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (theoretical m/z for C₁₀H₈FO₄: 227.03) .

Q. What are the primary applications in biological research?

Methodological Answer:

- Enzyme inhibition studies : Screen against tyrosine aminotransferase or 4-hydroxyphenylpyruvate dioxygenase (HPPD) using kinetic assays (e.g., UV-Vis monitoring at 340 nm for NADH depletion) .

- Receptor binding : Radiolabeled analogs (³H or ¹⁴C) can quantify binding affinity via scintillation counting .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) affect reactivity and bioactivity?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs (e.g., 3-(4-chloro-2-methoxyphenyl)-2-oxopropanoic acid) and compare:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Q. What computational tools predict metabolic pathways for this compound?

Methodological Answer:

- In silico modeling :

- Docking simulations : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes .

- Metabolite prediction : SwissADME or MetaCore identify potential phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Critical Considerations for Researchers

- Stability : Store at –20°C under argon to prevent keto-enol tautomerization and decarboxylation .

- Toxicity : Handle with PPE (gloves, goggles) due to potential irritancy of fluorinated aromatic intermediates .

- Data reproducibility : Validate NMR spectra against synthetic intermediates (e.g., 3-(4-fluoro-2-methoxyphenyl)propanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.